molecular formula C11H16N4O2 B1634525 1-Ethyl-4-(5-nitropyridin-2-yl)piperazine

1-Ethyl-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B1634525
M. Wt: 236.27 g/mol
InChI Key: SYRNFCTUTWHXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759517B2

Procedure details

A suspension of 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine (1.4 g) and Raney-Nickel (140 mg) in MeOH (30 mL) is stirred for 10 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford the title compound as a purple oil: ESI-MS: 207.1 [MH]+; TLC: Rf=0.26 (DCM/MeOH/NH3aq, 94:5:1).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][N:10]=2)[CH2:5][CH2:4]1)[CH3:2]>CO.[Ni]>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[N:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)[CH2:7][CH2:8]1)[CH3:2]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
140 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 10 h at RT, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.